molecular formula C14H25NO4 B1402809 Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate CAS No. 1393845-80-1

Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate

Cat. No.: B1402809
CAS No.: 1393845-80-1
M. Wt: 271.35 g/mol
InChI Key: MBKIVTOKCDBBBW-UHFFFAOYSA-N
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Description

Background and Rationale for Studying Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate

The scientific interest in this compound stems from its unique structural characteristics that combine two highly significant chemical moieties: carbamates and cyclohexane derivatives. Carbamates represent a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid and have demonstrated remarkable versatility in medicinal chemistry applications. The carbamate functional group exhibits distinctive conformational properties, typically favoring the anti-isomer conformation by 1.0 to 1.5 kilocalories per mole due to steric and electrostatic considerations. This conformational preference renders carbamates as optimal conformational switches in molecular devices, making them particularly valuable in drug design and development.

Cyclohexane derivatives constitute another crucial class of organic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological properties. These compounds, characterized by their six-membered alicyclic ring structure, serve as fundamental building blocks in numerous biologically active molecules and have repeatedly been the subject of research in various pharmaceutical investigations. The combination of carbamate functionality with cyclohexane-based scaffolds creates molecules with enhanced conformational control and potential for specific biological interactions. Recent research has demonstrated that cyclohexane and its functionally substituted derivatives represent an important class of organic compounds with potential antimicrobial activities, making them targets of worldwide drug development studies.

The rationale for investigating this specific compound lies in its potential applications as a building block or intermediate in organic synthesis, particularly in the development of pharmaceutically relevant molecules. The presence of multiple reactive sites, including the tert-butyl ester group and the methoxy(methyl)carbamoyl moiety, provides numerous opportunities for further chemical modifications and derivatizations. Furthermore, the compound's structural complexity allows for the investigation of structure-activity relationships in various biological systems, contributing to our understanding of how molecular architecture influences biological activity.

Historical Context and Discovery

The historical development of carbamate chemistry traces its origins to the nineteenth century when Western scientists first documented the use of the Calabar bean (Physostigma venenosum Balfour) in tribal cultural practices in West Africa. These beans were imported to Great Britain in 1840, and in 1864, Jobst and Hesse successfully isolated an active alkaloid component they named physostigmine. Subsequently, Vée and Leven claimed to have obtained physostigmine in crystallized form in 1865, naming it eserine, derived from ésére, the African term for the ordeal bean. The medicinal applications of physostigmine began in 1877 when it was first employed to treat glaucoma, marking the beginning of carbamate compounds' therapeutic utility.

The synthetic development of carbamate compounds accelerated in the 1930s with the synthesis of aliphatic esters of carbamic acid, which led to the development and introduction of carbamate pesticides, initially marketed as fungicides. A significant milestone occurred in 1953 when the Union Carbide Corporation developed and marketed carbaryl, establishing carbamates as important insecticidal compounds. This historical progression laid the foundation for the diverse applications of carbamate chemistry that continue to evolve in contemporary research.

The specific compound this compound represents a more recent development in the evolution of carbamate chemistry, reflecting the increasing sophistication of synthetic organic chemistry in the twenty-first century. While specific details regarding the discovery and initial synthesis of this particular compound are not extensively documented in the available literature, its development likely emerged from ongoing research efforts to create novel carbamate-containing molecules with enhanced structural complexity and potential biological activity. The compound's inclusion in various chemical databases and supplier catalogs indicates its recognition as a valuable research tool in contemporary organic synthesis.

Overview of Carbamate Chemistry and Cyclohexane Derivatives

Carbamate chemistry encompasses a broad class of organic compounds characterized by the presence of the carbamate functional group, which features the structure >N−C(=O)−O−. These compounds are formally derived from carbamic acid (NH2COOH) and include both organic compounds, such as ethyl carbamate, and salts containing the carbamate anion H2NCOO−. The carbamate functional group exhibits unique chemical and physical properties that distinguish it from related functional groups such as amides, despite their structural similarities.

One of the most significant aspects of carbamate chemistry is the conformational behavior of these compounds. Carbamates typically display a preference for the anti-isomer conformation, which is usually favored by 1.0 to 1.5 kilocalories per mole compared to the syn counterpart due to steric and electrostatic factors. This conformational preference can be influenced by various factors, including the nature of the substituents, solvent effects, concentration, salts, and pH conditions. The balanced rotamer equilibria and low activation energies associated with carbamate conformational changes render these compounds as optimal conformational switches in molecular devices.

The synthesis of carbamate compounds has evolved significantly over time, with traditional methods including the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, and the reaction of alcohols with isocyanates. Modern synthetic approaches have increasingly focused on the use of carbon dioxide as an environmentally benign alternative to traditional phosgene-based methods. Recent methodologies involve the reaction of amines with carbon dioxide in the presence of cesium carbonate and tetrabutylammonium iodide, providing efficient routes to various carbamate derivatives.

Cyclohexane derivatives represent another crucial component of organic chemistry, with cyclohexane itself being an alicyclic hydrocarbon consisting of a ring of six carbon atoms with the molecular formula C6H12. Cyclohexane derivatives have demonstrated diverse biological properties, including anticancer activity, antioxidant activity, cytotoxic activity, analgesic activity, anti-inflammatory activity, and antimicrobial activity. The conformational flexibility of the cyclohexane ring system allows for various chair and boat conformations, which can significantly influence the biological activity of cyclohexane-containing compounds.

Recent research has revealed that cyclohexane derivatives can exhibit unique conformational effects, particularly when substituted with specific functional groups. For instance, the presence of cyclopropane substituents can cause other substituents on the cyclohexane ring to favor the axial orientation, which is typically less stable than the equatorial orientation. This conformational control has important implications for drug design, as the ability to extend groups into specific conformational space is crucial in developing potent therapeutic molecules.

Scope, Objectives, and Significance of the Research

The investigation of this compound encompasses multiple research objectives that reflect the compound's potential significance in organic chemistry and pharmaceutical development. The primary scope of research includes comprehensive characterization of the compound's structural properties, conformational behavior, and reactivity patterns. This involves detailed analysis of the compound's molecular architecture, including the spatial arrangement of its functional groups and their potential interactions.

Research Objective Methodology Expected Outcomes
Structural Characterization Spectroscopic Analysis Complete molecular structure determination
Conformational Analysis Computational Modeling Understanding of preferred conformations
Reactivity Assessment Chemical Transformation Studies Identification of reactive sites
Synthetic Applications Building Block Evaluation Development of synthetic pathways

One significant objective involves investigating the compound's potential as a building block in the synthesis of more complex molecular architectures. The presence of multiple functional groups, including the tert-butyl ester and the methoxy(methyl)carbamoyl moiety, provides numerous opportunities for chemical modifications and derivatizations. These transformations could lead to the development of novel compounds with enhanced biological activities or improved pharmacological properties.

The research significance extends to the broader understanding of structure-activity relationships in carbamate-containing compounds. By studying how the specific structural features of this compound influence its chemical and biological properties, researchers can gain insights that inform the design of future therapeutic agents. This understanding is particularly relevant given the established importance of carbamates in medicinal chemistry and the growing recognition of cyclohexane derivatives as valuable pharmaceutical scaffolds.

The compound's potential applications in drug discovery represent another crucial aspect of its research significance. Carbamates have been extensively utilized in drug design due to their ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The unique structural features of this compound may provide novel approaches to target specific biological pathways or mechanisms, contributing to the development of new therapeutic strategies.

Furthermore, the research has implications for understanding the broader chemistry of functionally substituted cyclohexane derivatives. These compounds have demonstrated diverse biological properties and unique conformations, making them targets of worldwide drug development studies. The investigation of this specific compound contributes to the accumulating knowledge base regarding how structural modifications to cyclohexane-based scaffolds can influence biological activity and pharmacological properties.

Properties

IUPAC Name

tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)11-8-6-7-10(9-11)12(16)15(4)18-5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKIVTOKCDBBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate generally involves:

  • Activation of the carboxylic acid group of tert-butyl cyclohexane-1-carboxylate derivatives.
  • Coupling with N,O-dimethylhydroxylamine hydrochloride to form the methoxy(methyl)carbamoyl amide.
  • Use of coupling reagents such as HATU, EDCI, or DCC.
  • Base additives like triethylamine to neutralize acids formed and promote coupling.
  • Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
  • Reaction temperatures ranging from 0 °C to room temperature.
  • Reaction times from 1 hour up to 38 hours depending on conditions.

Specific Methods and Conditions

Method No. Coupling Reagents & Additives Solvent(s) Temperature Time Yield (%) Notes
1 HATU, triethylamine DCM, DMF 20 °C 16-38 h 72-83 Stirring at room temperature; purification by RP-HPLC or silica gel chromatography.
2 1-Hydroxybenzotriazole (HOBt), EDCI, Et3N DMF 25 °C 16 h 72 Inert atmosphere; neutralization after reaction; extraction and drying steps.
3 Dicyclohexylcarbodiimide (DCC), Et3N THF 20 °C 16 h ~70-80 Filtration of dicyclohexylurea byproduct; tannin gel column purification; colorless oil product.
4 1,1'-Carbonyldiimidazole (CDI), Et3N THF, acetonitrile RT 15 h 70-80 Two-step addition: activation then coupling; aqueous workup with citric acid and brine washes.

Representative Experimental Procedure

A typical synthesis involves:

  • Dissolving tert-butyl cyclohexane-1-carboxylic acid derivative in dry THF or DMF.
  • Adding coupling agent (e.g., HATU or DCC) and base (triethylamine).
  • Stirring at room temperature for 1-16 hours to activate the acid.
  • Adding N,O-dimethylhydroxylamine hydrochloride to the activated mixture.
  • Continuing stirring at ambient temperature for additional hours (up to 38 h).
  • Quenching the reaction with water or saturated sodium bicarbonate.
  • Extracting the product with ethyl acetate.
  • Washing organic layers with brine and drying over sodium sulfate.
  • Concentrating under reduced pressure.
  • Purifying the crude product by silica gel chromatography or preparative HPLC.

Detailed Research Findings and Data Tables

Reaction Yields and Purity

Entry Reagents & Conditions Yield (%) Purification Method Product State Notes
1 HATU, Et3N, DCM/DMF, 20 °C, 16 h 83 RP-HPLC (basic conditions) Colorless oil High purity; MS (ESI) m/z 244.1 [M+H]+
2 HOBt, EDCI, Et3N, DMF, 25 °C, 16 h 72 Extraction, drying, evaporation Colorless oil Inert atmosphere; neutralization step included
3 DCC, Et3N, THF, 20 °C, 16 h ~75 Silica gel chromatography Colorless oil Removal of dicyclohexylurea byproduct necessary
4 CDI, Et3N, THF + acetonitrile, RT, 15 h 70-80 Extraction, drying Pale yellow oil Two-step activation and coupling

Reaction Mechanism Insights

  • Carbodiimide or uronium coupling reagents activate the carboxylic acid to form an O-acylisourea or uronium intermediate.
  • N,O-dimethylhydroxylamine attacks the activated intermediate to form the amide bond.
  • Triethylamine scavenges acid byproducts, maintaining reaction efficiency.
  • Side reactions such as N-acylurea formation or hydrolysis are minimized by controlled temperature and inert atmosphere.

Comparative Analysis of Coupling Agents

Coupling Agent Advantages Disadvantages Typical Yield (%)
HATU High coupling efficiency; mild More expensive 80-85
EDCI + HOBt Mild conditions; water soluble Requires inert atmosphere 70-75
DCC Widely available; inexpensive Generates insoluble urea byproduct 70-80
CDI Easy handling; no urea byproduct May require longer reaction times 70-80

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tert-butyl-protected carbamoyl derivatives, which vary in ring structure, substituents, and applications. Below is a detailed comparison with structurally analogous compounds:

Structural Variations

Compound Name Ring Type Molecular Formula Molecular Weight CAS Number Key Features
Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate Cyclohexane C₁₃H₂₃NO₄ 259.33* Not provided Six-membered ring; balanced steric bulk and conformational flexibility .
Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate Pyrrolidine C₁₂H₂₀N₂O₄ 268.30 569667-93-2 Five-membered ring; enhanced reactivity due to smaller ring strain .
tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate Azetidine C₁₁H₂₀N₂O₄ 244.29 820971-67-3 Four-membered ring; high ring strain, lower stability .
3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid Cyclobutane C₁₁H₁₉NO₄ 229.27 1630907-04-8 Four-membered ring; strained geometry, limited commercial availability .

*Calculated based on molecular formula.

Stability and Commercial Availability

  • The cyclohexane and pyrrolidine derivatives are commercially available (e.g., via LEAP Chem and AldrichCPR) , while cyclobutane and azetidine analogs are often discontinued () or restricted due to synthesis challenges.
  • Azetidine’s smaller ring increases strain, leading to higher reactivity but lower shelf-life .

Physical Properties

  • Solubility : Cyclohexane derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF), while pyrrolidine analogs show better solubility in aqueous-organic mixtures due to their nitrogen content .
  • Melting Points : Cyclohexane-based compounds generally have higher melting points (est. 80–120°C) compared to azetidine (est. 50–70°C), reflecting differences in crystallinity .

Q & A

Q. Table 1: Comparative PK Properties of Structural Analogs

CompoundlogPMetabolic Stability (t₁/₂)Bioavailability (%)
Parent compound2.84.2 h35
Methoxy → hydroxy analog1.51.8 h55
tert-Butyl → methyl analog1.26.5 h28
Data derived from in vitro assays for related cyclohexane carboxylates .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:
Key challenges include:

  • Ester hydrolysis : Acidic/basic conditions degrade tert-butyl esters. Use buffered pH (~6–7) during aqueous workups .
  • Carbamoyl degradation : High temperatures (>70°C) cleave methoxy(methyl) groups. Monitor via TLC and quench reactions promptly .
  • Racemization : Chiral centers (e.g., cyclohexane stereochemistry) require low-temperature reactions (-20°C) and chiral catalysts .

Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:
Tailor assays to hypothesized targets:

  • Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition) quantify IC₅₀ values. Pre-incubate with tert-butyl derivatives to assess time-dependent inhibition .
  • Cellular uptake : LC-MS/MS measures intracellular concentrations in cell lines (e.g., HepG2), correlating with logP and steric parameters .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) using tritiated probes determine Kᵢ values .

Advanced: How does the compound’s stereochemistry impact its biological activity?

Methodological Answer:
Stereoisomer activity varies significantly:

  • Cis vs. trans cyclohexane substitution : trans-1,3 derivatives exhibit higher affinity for hydrophobic binding pockets (e.g., lipid-binding proteins) .
  • Chiral carbamoyl groups : (R)-configured methoxy(methyl) groups in analogs show 10-fold greater enzyme inhibition than (S)-isomers .
  • Conformational analysis : NMR NOE experiments reveal preferred chair conformations, which align with docking poses in target proteins .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Temperature : Store at -20°C in airtight containers to prevent ester hydrolysis .
  • Light exposure : Protect from UV light, which degrades tert-butyl groups (use amber vials) .
  • Humidity : Desiccants (e.g., silica gel) mitigate moisture-induced decomposition of carbamoyl moieties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.